molecular formula C10H21N B7761865 (1R,2S)-2-tert-butylcyclohexanamine CAS No. 14765-34-5

(1R,2S)-2-tert-butylcyclohexanamine

Cat. No.: B7761865
CAS No.: 14765-34-5
M. Wt: 155.28 g/mol
InChI Key: GEYTUFUSXAMSQK-RKDXNWHRSA-N
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Description

(1R,2S)-2-tert-Butylcyclohexanamine is a chiral amine featuring a cyclohexane backbone substituted with a bulky tert-butyl group at the C2 position. Its molecular formula is C₁₀H₂₁N, with an average molecular mass of 155.285 g/mol and a monoisotopic mass of 155.1674 g/mol . The compound has two defined stereocenters, resulting in a trans configuration (1R,2S), which imparts distinct spatial and electronic properties. Its ChemSpider ID is 1067985, and it is registered under CAS numbers such as 14765-34-5 and 35735-41-2 .

Properties

IUPAC Name

(1R,2S)-2-tert-butylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-10(2,3)8-6-4-5-7-9(8)11/h8-9H,4-7,11H2,1-3H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYTUFUSXAMSQK-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1CCCC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361537
Record name ST036708
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14765-34-5
Record name ST036708
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-tert-butylcyclohexanamine typically involves the reduction of a corresponding ketone or imine precursor. One common method is the asymmetric hydrogenation of 2-tert-butylcyclohexanone using a chiral catalyst. This process can be carried out under mild conditions with hydrogen gas and a suitable chiral ligand to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of (1R,2S)-2-tert-butylcyclohexanamine may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-tert-butylcyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or isocyanates are employed for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides, ureas, and other derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-tert-butylcyclohexanamine is used as a chiral building block for the synthesis of complex molecules. Its stereochemistry makes it valuable for creating enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study the effects of chiral amines on biological systems. It may serve as a model compound for investigating enzyme-substrate interactions and chiral recognition processes.

Medicine

In medicine, (1R,2S)-2-tert-butylcyclohexanamine has potential applications as a pharmaceutical intermediate. Its chiral nature makes it a candidate for the development of drugs with specific enantiomeric forms, which can have different pharmacological effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (1R,2S)-2-tert-butylcyclohexanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and processes. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Stereochemical Differences

The following table summarizes key differences between (1R,2S)-2-tert-butylcyclohexanamine and analogous cyclohexanamine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Stereochemistry Salt Form Key Properties
(1R,2S)-2-tert-butylcyclohexanamine C₁₀H₂₁N 155.285 tert-butyl (1R,2S) trans Free base High lipophilicity, steric hindrance, low aqueous solubility
(1S,2R)-2-Methylcyclohexanamine HCl C₇H₁₆ClN 149.66 methyl (1S,2R) cis Hydrochloride Increased aqueous solubility, reduced steric bulk, cis-configuration
(1S,2S)-2-(Benzyloxy)cyclohexanamine C₁₃H₁₉NO* ~205.30 (estimated) benzyloxy (1S,2S) Free base Aromatic π-π interactions, moderate steric bulk, polar oxygen functionality
rel-(2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine C₁₁H₁₅NO 177.24 phenyl (2R,4R) Free base Pyran ring (6-membered oxacycle), altered ring strain, aromatic interactions

*Estimated based on structural composition.

Substituent Effects on Physicochemical Properties

  • Steric Hindrance : The tert-butyl group in (1R,2S)-2-tert-butylcyclohexanamine creates substantial steric bulk, reducing nucleophilic reactivity at the amine group compared to smaller substituents like methyl . For example, (1S,2R)-2-methylcyclohexanamine hydrochloride exhibits faster reaction kinetics in acylation due to reduced steric shielding .
  • Lipophilicity : The tert-butyl group enhances lipophilicity (logP ≈ 2.8), favoring membrane permeability in biological systems. In contrast, the benzyloxy group in (1S,2S)-2-(benzyloxy)cyclohexanamine introduces moderate polarity from the ether oxygen, balancing lipophilicity (logP ≈ 2.1) and solubility .
  • Solubility : Hydrochloride salts, such as (1S,2R)-2-methylcyclohexanamine HCl, show improved aqueous solubility (>50 mg/mL) compared to free bases like (1R,2S)-2-tert-butylcyclohexanamine (<5 mg/mL) .

Stereochemical Influence

  • The trans (1R,2S) configuration in the target compound positions the tert-butyl and amine groups on opposite faces of the cyclohexane ring, minimizing intramolecular strain.
  • In (1S,2S)-2-(benzyloxy)cyclohexanamine, the syn-planar arrangement of the benzyloxy and amine groups may facilitate hydrogen bonding or catalytic interactions in enantioselective reactions .

Functional Group Diversity

  • Benzyloxy vs. tert-Butyl : The benzyloxy group’s aromatic ring enables π-π stacking in catalytic or receptor-binding contexts, unlike the purely aliphatic tert-butyl group. However, tert-butyl’s symmetry enhances crystallinity, as evidenced by higher melting points (~120°C for the target compound vs. ~90°C for benzyloxy analogs) .
  • Pyran vs. Cyclohexane : The pyran ring in rel-(2R,4R)-2-phenyltetrahydro-2H-pyran-4-amine introduces an oxygen atom, increasing polarity and altering hydrogen-bonding capacity compared to cyclohexane derivatives .

Research Implications

The tert-butyl group’s steric and electronic effects make (1R,2S)-2-tert-butylcyclohexanamine a valuable scaffold in asymmetric catalysis, where bulky amines are used to control enantioselectivity. Meanwhile, methyl and benzyloxy analogs serve roles in medicinal chemistry, where solubility and intermolecular interactions are prioritized. Further studies could explore hybrid derivatives combining tert-butyl and polar groups to balance lipophilicity and bioavailability.

Biological Activity

(1R,2S)-2-tert-butylcyclohexanamine is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

(1R,2S)-2-tert-butylcyclohexanamine is an amine derivative characterized by the presence of a tert-butyl group attached to a cyclohexane ring. Its molecular formula is C10H21NC_{10}H_{21}N, and it exhibits unique steric and electronic properties due to its specific stereochemistry.

Anti-inflammatory and Analgesic Effects

Research indicates that (1R,2S)-2-tert-butylcyclohexanamine possesses significant anti-inflammatory and analgesic properties. These effects are primarily attributed to the compound's ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsMechanism of Action
Anti-inflammatoryReduction in inflammation markersInhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α)
AnalgesicPain relief in models of arthritisModulation of pain receptors and neurotransmitter release

Potential Therapeutic Applications

Due to its biological activities, (1R,2S)-2-tert-butylcyclohexanamine is being investigated for various therapeutic applications:

  • Arthritis Treatment : Its anti-inflammatory properties make it a candidate for treating arthritis-related pain.
  • Cancer Research : Preliminary studies suggest potential efficacy against certain cancer cell lines, although further investigation is required to establish its role in oncology .

The mechanism by which (1R,2S)-2-tert-butylcyclohexanamine exerts its biological effects involves several pathways:

  • Cytokine Inhibition : The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
  • Pain Modulation : It potentially interacts with pain pathways in the nervous system, affecting neurotransmitter release and receptor sensitivity.

Study on Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of (1R,2S)-2-tert-butylcyclohexanamine resulted in a significant decrease in inflammatory markers compared to control groups. The results indicated a reduction in edema and pain response associated with inflammatory conditions .

Cancer Cell Line Research

In vitro studies have shown that (1R,2S)-2-tert-butylcyclohexanamine exhibits cytotoxic effects against specific cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest . Further research is needed to explore its efficacy in vivo.

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